
Diethyl(dimethyl)silane
Übersicht
Beschreibung
Diethyl(dimethyl)silane, also known as Diethoxydimethylsilane or Dimethyldiethoxysilane, is an organically modified silicate (ORMOSIL) with two methyl groups in each unit that facilitate the hydrophobic characteristics . It is mainly utilized to functionalize a variety of substrates . The molecular formula is C6H16O2Si .
Synthesis Analysis
The synthesis of Diethyl(dimethyl)silane involves various silane syntheses. The synthesis is followed by hydrolysis, which is accompanied by polycondensation . First, the two chlorine atoms are replaced by OH groups, with cleavage of HCl . This is followed by condensation to polysiloxane, with the release of water .Molecular Structure Analysis
The molecular weight of Diethyl(dimethyl)silane is 148.2755 . The IUPAC Standard InChI is InChI=1S/C6H16O2Si/c1-5-7-9(3,4)8-6-2/h5-6H2,1-4H3 .Chemical Reactions Analysis
Diethyl(dimethyl)silane has been used in the reduction of secondary amides to imines and secondary amines using low catalyst loadings of readily available iridium catalysts . The stepwise reduction to secondary amine proceeds through an imine intermediate that can be isolated when only 2 equiv of silane is used .Physical And Chemical Properties Analysis
Diethyl(dimethyl)silane is a liquid with a refractive index n20/D of 1.381 (lit.) . It has a boiling point of 114 °C (lit.) and a density of 0.865 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions : Diethyl(dimethyl)silane has been utilized in various organic synthesis processes. For instance, it reacts with ethylene glycol and other diols to form cyclic ethers of dialkylsilanediols, as demonstrated by Andrianov et al. (1966) in their study on dialkyl-(diethylamino)-silanes (Andrianov et al., 1966). Furthermore, Durka et al. (2013) explored its reactivity in producing stable heterocyclic silanes via ortho-lithiation of aryl (α-dimethylsilyl)alkyl sulfides (Durka et al., 2013).
Catalysis and Polymerization : In the field of catalysis, diethyl(dimethyl)silane plays a role as an intermediate. For example, Wrackmeyer and Süss (2002) discovered its reaction with triethylborane to form a silole intermediate, which further reacts to produce silanorbornadienes and silanorbornenes (Wrackmeyer & Süss, 2002). Taniki et al. (1993) also noted its role in the formation of electrically conducting poly[dialkoxy-bis(2-thienyl)silane], highlighting its potential in electrical applications (Taniki et al., 1993).
Material Science and Engineering : The compound's application extends to material science, where it's used in developing advanced materials. For instance, Park et al. (2008) used a derivative of diethyl(dimethyl)silane in improving the compression set property of certain nanocomposite foams (Park et al., 2008). Pola et al. (2005) utilized it for creating nanostructured polyborocarbosiloxane powders, demonstrating its role in nanotechnology (Pola et al., 2005).
Analytical Chemistry : In analytical chemistry, compounds like diethyl(dimethyl)silane are crucial for developing new methods and materials. Bertrand et al. (1987) explored its use in forming derivatives with herbicides for gas chromatographic and mass spectrometric analysis (Bertrand et al., 1987).
Safety And Hazards
Diethyl(dimethyl)silane is highly flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl(dimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-5-7(3,4)6-2/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWRGPWPIXAPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294475 | |
| Record name | Diethyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl(dimethyl)silane | |
CAS RN |
756-81-0 | |
| Record name | Diethyldimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 96798 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC96798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl(dimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



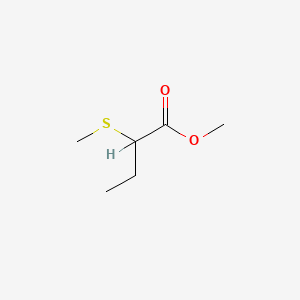
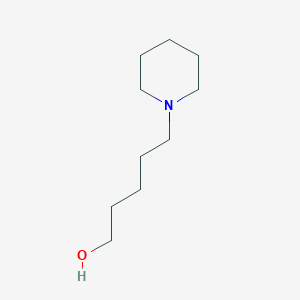
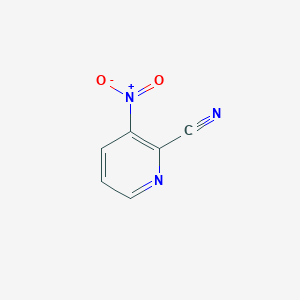
![4-Chloropyrido[2,3-d]pyrimidine](/img/structure/B1583968.png)
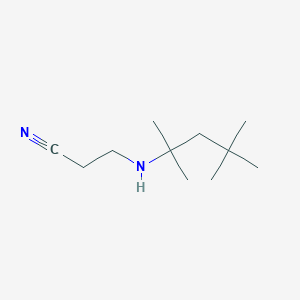
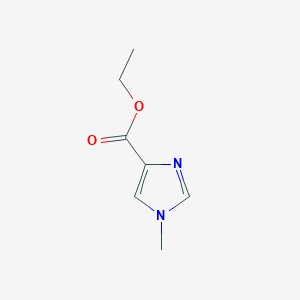
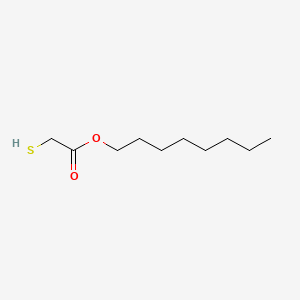
![2,2-Dichloro-n-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1583978.png)
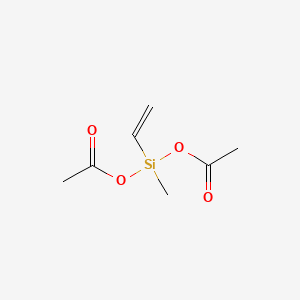
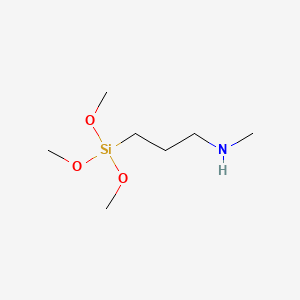

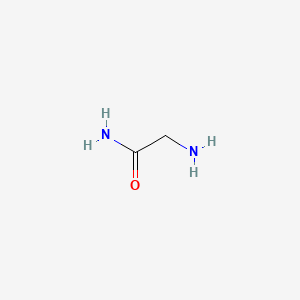

![Silane, [(4-chlorophenyl)methoxy]trimethyl-](/img/structure/B1583985.png)